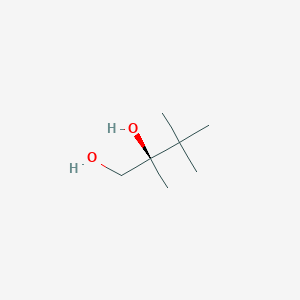
(2R)-2,3,3-Trimethylbutane-1,2-diol
Übersicht
Beschreibung
(2R)-2,3,3-Trimethylbutane-1,2-diol is a useful research compound. Its molecular formula is C7H16O2 and its molecular weight is 132.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Studies
The compound has been utilized in biochemical studies to understand metabolic pathways involving alcohols and their derivatives. It serves as a substrate for various enzymatic reactions and is used in the resolution of carbonyl compounds in gas chromatography.
Polymer Chemistry
(2R)-2,3,3-Trimethylbutane-1,2-diol can act as a precursor in the synthesis of polyurethanes. Its reaction with isocyanates leads to the formation of polymers with desirable mechanical properties. For instance:
- It can be combined with naphthalene diisocyanate to produce Vulkollan®, a high-performance polyurethane elastomer.
Fuel Production
Research has explored the potential of this compound as a biofuel or an intermediate in the production of fuels. Its fermentation from biomass sources positions it as a candidate for sustainable fuel production strategies.
Cosmetics and Personal Care Products
Due to its hydrophilic nature and ability to act as a humectant, this compound is used in cosmetic formulations to retain moisture and improve skin texture.
Food Industry
The compound may find applications as a food additive or flavoring agent due to its sweet taste profile and low toxicity.
Case Study 1: Polyurethane Production
A study demonstrated the use of this compound in producing flexible polyurethane foams. The resulting materials exhibited excellent thermal stability and mechanical strength compared to conventional formulations.
Case Study 2: Biofuel Development
Research conducted on fermentative pathways showed that using this compound derived from sugarcane molasses could yield significant amounts of bioethanol when processed by engineered strains of E. coli. This highlights its potential role in renewable energy production.
Eigenschaften
CAS-Nummer |
162125-34-0 |
|---|---|
Molekularformel |
C7H16O2 |
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
(2R)-2,3,3-trimethylbutane-1,2-diol |
InChI |
InChI=1S/C7H16O2/c1-6(2,3)7(4,9)5-8/h8-9H,5H2,1-4H3/t7-/m0/s1 |
InChI-Schlüssel |
JOEVSHWHIUYQJN-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@](CO)(C(C)(C)C)O |
Kanonische SMILES |
CC(C)(C)C(C)(CO)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













